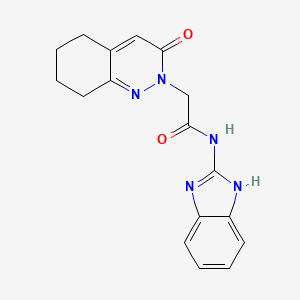

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Description

N-(1H-Benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic compound combining a benzimidazole core and a tetrahydrocinnoline moiety. This structural hybrid is hypothesized to enhance bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .

Properties

Molecular Formula |

C17H17N5O2 |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

InChI |

InChI=1S/C17H17N5O2/c23-15(20-17-18-13-7-3-4-8-14(13)19-17)10-22-16(24)9-11-5-1-2-6-12(11)21-22/h3-4,7-9H,1-2,5-6,10H2,(H2,18,19,20,23) |

InChI Key |

PBRBBFMJCPVEHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Synthesis of the cinnoline derivative: This might involve the cyclization of appropriate precursors, such as hydrazine derivatives with diketones.

Coupling reaction: The final step would involve coupling the benzimidazole and cinnoline derivatives through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or cinnoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Potential therapeutic agent for diseases like cancer or infections.

Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Benzimidazole vs.

Substituent Effects :

- Lipophilicity: Ethoxyphenyl () and chlorobenzyl () groups enhance membrane permeability but may increase off-target interactions. The target compound’s benzimidazole balances polarity and lipophilicity (predicted logP ~1.2, similar to ) .

- Metabolic Stability: Benzothiazole derivatives () may undergo faster oxidative metabolism due to sulfur atoms, whereas benzimidazole’s aromatic stability could prolong half-life .

Research Findings and Implications

- Anti-Inflammatory Potential: Analogous compounds with tetrahydrocinnoline (e.g., ) show selective lipoxygenase inhibition. The target compound’s benzimidazole may synergize with this mechanism via additional hydrogen bonding .

- Antimicrobial Activity : Triazole-containing analogs () exhibit antimicrobial properties, suggesting the target compound could be optimized for similar applications with improved stability .

- Synthetic Feasibility : Multi-step routes (e.g., amide coupling, cyclization) used for analogs () are applicable to the target compound, though benzimidazole synthesis may require stringent conditions .

Future Research Directions

Pharmacokinetic Profiling : Evaluate absorption, distribution, and metabolism, leveraging logP (≈1.2) and polar surface area (≈53 Ų) data from analogs () .

Structural Optimization: Modify the tetrahydrocinnoline moiety (e.g., introduce methyl groups as in ) to enhance target affinity or solubility .

Mechanistic Studies : Use crystallography (via SHELX programs, ) to resolve binding modes with inflammatory or antimicrobial targets .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety and a tetrahydrocinnoline fragment, contributing to its diverse biological interactions. Its molecular formula is C17H17N5O2, with a molecular weight of 323.35 g/mol. The presence of functional groups such as amides and ketones enhances its reactivity and potential biological activity.

Biological Activities

1. Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It selectively inhibits 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process, while exhibiting minimal effects on cyclooxygenase pathways. This selective inhibition suggests potential for treating inflammatory diseases without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antimicrobial Properties

The benzimidazole moiety is known for its broad-spectrum antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . For instance, derivatives of benzimidazole have demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

3. Anticancer Potential

Research indicates that derivatives of the benzimidazole scaffold may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique combination of benzimidazole and tetrahydrocinnoline structures in this compound may confer distinct anticancer activities not observed in other compounds.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Computational docking studies suggest strong binding affinity to 5-lipoxygenase, indicating that the compound may modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzimidazole nucleus is associated with various pharmacological effects. Research has shown that modifications to the benzimidazole or tetrahydrocinnoline components can significantly influence the compound's bioactivity .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[3-(1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-2-yl]acetamide | Benzothiazole and thienoazepine moieties | Different heterocyclic structure |

| 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | Indole and benzothiazole | Indole ring provides different reactivity |

| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | Cyano-substituted benzothiophene | Cyano group alters electronic properties |

Case Studies

Recent studies have highlighted the effectiveness of benzimidazole derivatives in various therapeutic contexts:

- Antimicrobial Activity : A study reported that certain benzimidazole derivatives exhibited remarkable antimicrobial activity against S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin .

- Anticancer Effects : Another investigation into benzimidazole-based compounds revealed their ability to inhibit cancer cell growth in vitro and in vivo models of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.